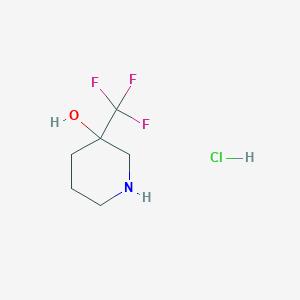

3-(Trifluoromethyl)piperidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGUTDFYLNZYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights for its use in research and drug development.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to modulate pharmacological activity. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group can also significantly influence the basicity (pKa) of nearby nitrogen atoms, which can have profound effects on a drug's pharmacokinetic profile.[5]

This compound combines the privileged piperidine core with a trifluoromethyl group and a hydroxyl group at the 3-position. This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The hydrochloride salt of 3-(Trifluoromethyl)piperidin-3-ol is typically a more stable, crystalline solid compared to its free base, with enhanced solubility in polar solvents.[6]

| Property | Value | Source |

| CAS Number | 1417794-45-6 | [7][8][9] |

| Molecular Formula | C6H11ClF3NO | [9] |

| Molecular Weight | 205.61 g/mol | |

| Predicted XlogP | 0.6 | [10] |

Basicity (pKa)

Solubility

As a hydrochloride salt, this compound is expected to be soluble in water and polar organic solvents like methanol and ethanol. In contrast, the corresponding free base would exhibit higher solubility in non-polar organic solvents such as dichloromethane, toluene, and hexane.[6] The solubility of piperidine hydrochloride itself is high in water.[11][12]

Synthesis and Chemical Reactivity

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, the synthesis of analogous α-trifluoromethyl piperidinic derivatives has been extensively reviewed, providing a strong basis for a proposed synthetic pathway.[13] A common approach involves the introduction of the trifluoromethyl group to a piperidine precursor. One potential route could start from a protected 3-piperidone.

The following diagram illustrates a generalized synthetic workflow for related compounds.

Caption: Generalized workflow for the synthesis of this compound.

Key Synthetic Considerations

-

Trifluoromethylating Agents: A widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[13]

-

Protecting Groups: The piperidine nitrogen is typically protected during the trifluoromethylation step to prevent side reactions. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc).

-

Deprotection and Salt Formation: The final steps involve the removal of the protecting group, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, the following techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons. The chemical shifts and coupling patterns would be influenced by the presence of the hydroxyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the piperidine ring and the carbon of the trifluoromethyl group. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a singlet for the -CF3 group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass of the free base is 169.07144 Da.[10] In the mass spectrum, one would expect to observe the protonated molecule [M+H]+ at m/z 170.07872.[10]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine (or ammonium in the salt form), C-H stretches of the piperidine ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Applications in Drug Discovery and Development

The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][14][15] These properties make this compound a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

The following diagram illustrates the logical flow of utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed. Piperidine hydrochlorides are generally considered toxic if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a piperidine core, a tertiary alcohol, and a metabolically robust trifluoromethyl group provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties and potential applications based on established chemical principles and data from closely related analogues. As the demand for novel and effective therapeutics continues to grow, the utility of fluorinated building blocks like this compound in drug discovery programs is certain to expand.

References

-

3-(trifluoromethyl)piperidin-3-ol;hydrochloride. (n.d.). Lab Omega. Retrieved January 19, 2026, from [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

This compound (C6H10F3NO). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Preparation method of trifluoromethyl piperidine compounds. (n.d.). Google Patents.

-

Lumbreras, M., & Batanero, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Gille, A., et al. (2006). A Simple Stereoselective Route to α-Trifluoromethyl Analogues of Piperidine Alkaloids. European Journal of Organic Chemistry, 2006(11), 2567-2570.

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). ScienceOpen. [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

- Preparation method of 3-trifluoromethyl piperidine derivatives. (n.d.). Google Patents.

-

Cong, W., et al. (2020). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1344. [Link]

-

Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

-

Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved January 19, 2026, from

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.). Google Patents.

-

Scott, A. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. [Link]

-

Piperidin-3-one | C5H9NO | CID 33722. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1417794-45-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound - CAS:1417794-45-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. PubChemLite - this compound (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

- 12. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-3-Trifluoromethyl-piperidin-3-ol-hydrochloride

A Comprehensive Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals.[3] The combination of these two features in this compound makes it a highly valuable and versatile building block for creating novel therapeutics. This guide details its properties, synthesis, analytical characterization, and applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. This compound is a stable, crystalline solid under standard conditions.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1417794-45-6 | |

| Molecular Formula | C6H11ClF3NO | |

| Molecular Weight | 205.61 g/mol | |

| Chemical Structure | ||

| InChI Key | SCISXSIATSHKKJ-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.6 | [4] |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C, sealed in a dry environment | [5] |

Note: Some properties like appearance and predicted values are based on typical supplier data and computational models.

Synthesis and Mechanistic Rationale

The synthesis of α-trifluoromethylpiperidines can be achieved through various routes, including the reduction of trifluoromethyl-substituted pyridines or by constructing the piperidine ring with the trifluoromethyl group already in place.[2] A common and illustrative method involves the nucleophilic addition of a trifluoromethyl group to a suitable piperidone precursor.

General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis, emphasizing the key transformations.

Caption: Conceptual workflow for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for trifluoromethylation and piperidine synthesis.[2]

Step 1: Trifluoromethylation of N-Benzyl-3-piperidone

-

Rationale: An N-benzyl protecting group is chosen for its stability during the nucleophilic addition and its subsequent facile removal via hydrogenolysis. The Ruppert-Prakash reagent (TMSCF3) is a widely used, safe, and effective source of the nucleophilic CF3 anion.

-

Procedure:

-

To a solution of N-benzyl-3-piperidone (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (N2 or Ar), add a catalytic amount of a suitable initiator (e.g., tetrabutylammonium fluoride, TBAF).

-

Slowly add Ruppert-Prakash reagent (TMSCF3, 1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-3-(trifluoromethyl)piperidin-3-ol.

-

Step 2: N-Deprotection via Hydrogenolysis

-

Rationale: Catalytic hydrogenation is a clean and efficient method for removing the benzyl group without affecting the tertiary alcohol or the trifluoromethyl group.

-

Procedure:

-

Dissolve the crude product from Step 1 in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain the free base, 3-(trifluoromethyl)piperidin-3-ol.

-

Step 3: Hydrochloride Salt Formation

-

Rationale: Converting the free base to its hydrochloride salt often improves crystallinity, stability, and handling characteristics, which is crucial for pharmaceutical applications.

-

Procedure:

-

Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) until the solution becomes acidic.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and proton environment analysis. | Signals corresponding to the piperidine ring protons. The chemical shifts will be influenced by the adjacent hydroxyl and CF3 groups. |

| ¹³C NMR | Carbon skeleton confirmation. | A characteristic quartet for the CF3 carbon due to C-F coupling. Signals for the piperidine carbons, with the C3 carbon bearing the OH and CF3 groups showing a significant downfield shift. |

| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet peak in the typical region for a CF3 group attached to a quaternary carbon. |

| Mass Spec (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base [M+H]+. |

| HPLC | Purity assessment. | A single major peak indicating high purity (typically >95%). |

For a detailed example of analytical protocols for a similar compound, see the application notes for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.[6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material or scaffold. Its utility lies in its pre-installed stereocenter and the influential CF3 group.

Role as a Versatile Scaffold

The compound provides a rigid piperidine core that can be further functionalized at the nitrogen atom and potentially at other positions on the ring. The trifluoromethyl and hydroxyl groups at the 3-position create a specific stereoelectronic environment that can be exploited for targeted binding interactions with proteins.

Caption: Role of the scaffold in a typical drug discovery pipeline.

Case Studies and Therapeutic Areas

Piperidine derivatives are integral to drugs across many therapeutic areas.[3] The introduction of a trifluoromethyl group can enhance efficacy and pharmacokinetic profiles. For instance, substituted piperidines have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.[7] While not this exact molecule, the research highlights the value of trifluoromethyl-substituted piperidine cores in designing such inhibitors.[7] Similarly, derivatives have been investigated for their potential as antiviral agents.[8] The unique properties of the trifluoromethyl group often lead to improved metabolic stability and bioavailability.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[5]

-

Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a strategically important building block for medicinal chemistry. Its synthesis is achievable through established organofluorine chemistry, and its structure offers a unique combination of a rigid heterocyclic core and the powerful trifluoromethyl group. This scaffold provides chemists with a valuable starting point for developing novel therapeutic agents with potentially enhanced pharmacological profiles. Its careful application in drug discovery programs can accelerate the generation of new lead compounds and ultimately contribute to the development of next-generation medicines.

References

- PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride.

- Sigma-Aldrich. (n.d.). This compound.

- Biosynth. (n.d.). 3-(fluoromethyl)piperidin-3-ol hydrochloride.

- Sunway Pharm Ltd. (n.d.). 3-(fluoromethyl)piperidin-3-ol hydrochloride.

- Jatoi, W. B., Balouch, A. H., Khaskheli, M. I., Shahani, N. K., Shaikh, Q.-U.-A., & Katohar, N. A. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848.

- LabSolu. (n.d.). 3-(trifluoromethyl)piperidine hydrochloride.

- Bentham Science Publishers. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization.

- Cossy, J., & Gandon, V. (2018).

- Gonzalez-Lopez de Turiso, F., Sun, D., Rew, Y., Bartberger, M. D., Tao, Z., Canon, J., ... & Hu, B. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7384-7397.

- BLD Pharm. (n.d.). 2306262-40-6|3-(Fluoromethyl)piperidin-3-ol hydrochloride.

- ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.

- PubChem. (n.d.). This compound.

- Aobchem. (n.d.). 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

- National Institutes of Health. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Potential

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated heterocyclic compound with significant potential as a building block in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's synthesis, structural elucidation, and the rationale behind its design, grounded in established principles of medicinal chemistry.

Introduction: The Strategic Incorporation of Fluorine in a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and natural alkaloids.[1][2][3][4] Its saturated, six-membered heterocyclic structure provides a stable, three-dimensional framework that can be precisely functionalized to optimize interactions with biological targets.[1] The introduction of a trifluoromethyl (CF3) group into such a scaffold is a deliberate and strategic design choice. The CF3 group is a powerful modulator of physicochemical and biological properties, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique electronic interactions.[5][6][7][8]

This compound combines these two valuable moieties, creating a tertiary alcohol that presents a unique spatial arrangement of functional groups. This guide will explore the synthesis of this intriguing molecule, detail the analytical methods for its characterization, and discuss its potential applications in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key predicted and known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClF₃NO | |

| Molecular Weight | 205.61 g/mol | |

| Appearance | White to off-white solid (Predicted) | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (Predicted) | |

| pKa | (Predicted to be lower than non-fluorinated analogs due to the electron-withdrawing CF3 group) | [8] |

| LogP | (Predicted to be higher than the non-fluorinated parent alcohol, contributing to increased lipophilicity) | [5][6] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from commercially available N-Boc-piperidin-3-one. The use of a Boc (tert-butyloxycarbonyl) protecting group is a common strategy in organic synthesis to prevent side reactions involving the secondary amine of the piperidine ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]

- 11. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core principles and methodologies for determining and understanding the solubility of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical factors governing this compound's solubility. We will explore its anticipated properties, the profound influence of its chemical structure on solubility in various media, and present detailed, field-proven protocols for empirical solubility determination.

Introduction: Significance in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in numerous pharmaceuticals, and the introduction of a trifluoromethyl (CF3) group can profoundly alter a molecule's properties. The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets by modifying electronic and conformational characteristics.[1] Understanding the solubility of this hydrochloride salt is a critical first step in its application, directly impacting formulation development, reaction kinetics, purification strategies, and bioavailability.

Physicochemical Properties: A Predictive Analysis

Molecular Structure and Key Functional Groups

-

Piperidine Ring: A saturated heterocyclic amine, which is basic.

-

Tertiary Alcohol (-OH): A polar group capable of hydrogen bonding.

-

Trifluoromethyl Group (-CF3): A potent electron-withdrawing group, which increases lipophilicity and can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[1]

-

Hydrochloride Salt (-HCl): The presence of the hydrochloride salt form indicates that the basic piperidine nitrogen is protonated, forming a cationic species (piperidinium chloride). This form is generally employed to enhance aqueous solubility.

Predicted Physicochemical Parameters

A summary of predicted and known properties for the compound and its structural relatives is presented below.

| Parameter | Predicted/Inferred Value | Rationale & Impact on Solubility |

| Molecular Weight | 205.61 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa (of conjugate acid) | Lower than typical piperidines (~10-11) | The electron-withdrawing CF3 group is expected to significantly reduce the pKa of the piperidinium ion. This is a critical factor for pH-dependent aqueous solubility.[2] |

| XlogP (for free base) | ~0.6[3] | This value suggests moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |

| Form | Crystalline Solid | As a salt, it is expected to be a crystalline solid at room temperature. Crystal lattice energy will be a key factor to overcome for dissolution. |

Aqueous Solubility Profile: The Critical Role of pH

The aqueous solubility of this compound is fundamentally governed by the pH of the medium. As the hydrochloride salt of a basic amine, its dissolution in water involves an equilibrium between the ionized (piperidinium) and the neutral (piperidine) forms.

The dissolution equilibrium can be represented as:

[R₃NH⁺]Cl⁻ (solid) ⇌ [R₃NH⁺] (aq) + Cl⁻ (aq)

The aqueous piperidinium ion ([R₃NH⁺]) is in a pH-dependent equilibrium with its corresponding free base:

[R₃NH⁺] (aq) ⇌ [R₃N] (aq) + H⁺ (aq)

-

In Acidic to Neutral pH (pH < pKa): The compound will predominantly exist in its protonated, cationic form. This ionic form is polar and is expected to exhibit high water solubility.

-

In Basic pH (pH > pKa): As the pH increases beyond the pKa of the piperidinium ion, the equilibrium shifts towards the neutral, free base form. This form is less polar and significantly less water-soluble, which may lead to precipitation.

Therefore, maximal aqueous solubility is anticipated in acidic solutions, and solubility will decrease as the pH approaches and surpasses the pKa.

Solubility in Organic Solvents: A Qualitative Assessment

Predicting solubility in organic solvents requires considering the interplay between the compound's polar and non-polar features.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group and the ionic hydrochloride, high solubility is expected in lower alcohols like methanol and ethanol. These solvents can engage in hydrogen bonding and effectively solvate the ionic species.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents due to their high polarity and ability to solvate cations.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Moderate to limited solubility is expected. The ionic nature of the hydrochloride salt may limit solubility in these less polar environments.

-

Non-polar Solvents (e.g., Toluene, Hexanes): The compound is expected to be poorly soluble in non-polar solvents due to the high polarity of the alcohol and the hydrochloride salt.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a solvent.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is measured.

-

Preparation:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Pipette a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) into the vial.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing.

-

-

Sample Processing:

-

Remove the vial from the shaker and allow the excess solid to settle by gravity or brief centrifugation.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

-

The measured concentration of the saturated solution is the thermodynamic solubility.

-

Conclusion and Practical Implications

While specific public data is limited, a thorough analysis of the structure of This compound allows for strong predictions of its solubility behavior. It is expected to be a water-soluble compound, particularly under acidic to neutral conditions, with its solubility decreasing significantly in basic media. Good solubility is anticipated in polar protic solvents like methanol and ethanol.

For drug development professionals, this profile suggests that aqueous-based formulations are feasible, provided the pH is controlled to maintain the protonated state of the piperidine nitrogen. For synthetic chemists, its likely high solubility in alcohols suggests these are good candidate solvents for reactions and purifications like recrystallization. The detailed experimental protocol provided in this guide offers a robust framework for obtaining the precise, quantitative data needed for any specific application.

References

-

Demirel, G., Saray, D., & et al. (n.d.). Quality by Design Approach for an Orally Disintegrating Tablet Analytical Method Validation. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

-

J.P. Tes-auro, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

Heudi, O. (2011). High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. Taylor & Francis. Retrieved from [Link]

-

Leroux, F. R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]

-

Taddese, A. M., et al. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

PubChemLite. (n.d.). This compound (C6H10F3NO). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Trifluoromethylated Piperidine Moiety: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful tactic in drug design, profoundly influencing the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethylated piperidines. It delves into the causal relationships behind synthetic strategies, provides detailed experimental protocols for key transformations, and analyzes the impact of trifluoromethylation on critical drug-like properties, offering a valuable resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Value of a Trifluoromethylated Scaffold

The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating basicity (pKa), increasing lipophilicity (logP), and improving binding affinity.[2] The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties. It is a strong electron-withdrawing group, which can significantly lower the pKa of a nearby basic nitrogen, and its lipophilic nature can enhance membrane permeability and bioavailability.[1][3] Furthermore, the CF3 group can serve as a bioisostere for other chemical moieties, such as a methyl or chloro group, while offering improved metabolic stability by blocking potential sites of oxidation.[1] This strategic placement of a CF3 group on the piperidine ring has led to the development of numerous successful drugs and clinical candidates, validating its importance in modern medicinal chemistry.

A Historical Perspective: From Harsh Beginnings to Synthetic Elegance

The journey of trifluoromethylated piperidines began in 1962 with the work of Raash.[1] The first synthesis of 2-(trifluoromethyl)piperidine was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) at a grueling 120 °C.[1] This pioneering effort, while groundbreaking, was hampered by harsh reaction conditions and a meager yield of only 9.6%.[1] This initial report highlighted the significant synthetic challenges associated with introducing the trifluoromethyl group onto the piperidine scaffold.

The ensuing decades witnessed a paradigm shift in synthetic methodology, moving away from these aggressive fluorination conditions towards more controlled and efficient strategies. A significant step forward was the use of readily available trifluoromethylated building blocks. For instance, the catalytic hydrogenation of commercially available 2-trifluoromethylpyridine offered a much more direct and higher-yielding route to 2-(trifluoromethyl)piperidine.[1]

The development of modern synthetic chemistry has further expanded the toolbox for accessing these valuable compounds. The evolution of synthetic strategies can be broadly categorized, showcasing a clear progression towards greater efficiency, selectivity, and functional group tolerance.

The Synthetic Arsenal: A Survey of Methodologies

The synthesis of trifluoromethylated piperidines can be broadly approached through two main strategies: the direct trifluoromethylation of a pre-formed piperidine or pyridine ring, or the construction of the piperidine ring from acyclic precursors already bearing the trifluoromethyl group.

Modification of Pre-existing Ring Systems

-

From Pipecolic Acid: As mentioned, the original synthesis by Raash falls into this category. The direct conversion of a carboxylic acid to a trifluoromethyl group using SF4 is a classic but often low-yielding method.

-

From Pyridines and Pyridinones: A more practical and widely used approach involves the reduction of trifluoromethyl-substituted pyridines or pyridinones. Catalytic hydrogenation using palladium, platinum, or rhodium catalysts is a robust method for this transformation.[1] This strategy benefits from the commercial availability of a variety of substituted trifluoromethylpyridines.

Cyclization Strategies: Building the Ring

Constructing the piperidine ring from acyclic, trifluoromethylated precursors offers a high degree of flexibility and control over the final substitution pattern.

-

Intramolecular Aza-Michael Addition: This powerful strategy involves the cyclization of an amine onto a tethered Michael acceptor. For instance, an optically active ω-amino α,β-unsaturated ketone containing a trifluoromethyl group can undergo a base-catalyzed intramolecular 1,4-addition to yield a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity.[1]

-

Intramolecular Mannich Reaction: The Mannich reaction is another cornerstone of heterocyclic synthesis. An intramolecular variant, starting from a trifluoromethylated amine and an aldehyde, proceeds through an iminium ion intermediate that undergoes cyclization to form the piperidine ring. This method has been successfully employed for the diastereoselective synthesis of 2-trifluoromethylpiperidines.[4]

-

Ring-Closing Metathesis (RCM): Olefin metathesis has revolutionized the synthesis of cyclic compounds. A diene precursor containing a trifluoromethylated amine can be efficiently cyclized using Grubbs-type catalysts to afford unsaturated trifluoromethylated piperidines, which can be subsequently reduced if desired.

-

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an azadiene and a dienophile is a powerful tool for the stereocontrolled synthesis of six-membered nitrogen heterocycles. Trifluoromethylated imines can act as dienophiles in reactions with activated dienes to produce trifluoromethylated tetrahydropyridines, which are immediate precursors to the corresponding piperidines.

The Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a trifluoromethyl group has a profound and predictable impact on the key physicochemical properties of the piperidine ring, which are critical for its behavior in a biological system.

Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the piperidine nitrogen. This is due to the inductive effect, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.

| Compound | pKa of Conjugate Acid |

| Piperidine | ~11.1[5] |

| 2-(Trifluoromethyl)piperidine | ~6.5 - 7.5 (estimated) |

| 3-(Trifluoromethyl)piperidine | ~8.5 - 9.5 (estimated) |

| 4-(Trifluoromethyl)piperidine | ~9.0 - 10.0 (estimated) |

Note: Estimated pKa values are based on the known effects of fluorine substitution on amine basicity and will vary depending on the specific substitution pattern and measurement conditions.

This reduction in pKa can be highly advantageous in drug design. A lower pKa can reduce unwanted interactions with off-target biological molecules and can fine-tune the ionization state of the molecule at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (logP)

The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group. Consequently, its incorporation into the piperidine ring generally increases the molecule's overall lipophilicity, as measured by the partition coefficient (logP).

| Compound | logP |

| Piperidine | 0.84 |

| Trifluoromethyl-substituted piperidines | Generally > 1.5 |

An increase in lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which can be crucial for central nervous system (CNS) targets. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicity, so a careful balance must be struck.

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative experimental protocol for the synthesis of a trifluoromethylated piperidine derivative via an intramolecular aza-Michael addition.

Synthesis of a 2-Trifluoromethyl-Substituted Piperidine via Intramolecular Aza-Michael Addition

This protocol is adapted from the general principles described in the literature for the synthesis of similar structures.[1]

Step 1: Synthesis of the ω-amino α,β-unsaturated ketone precursor.

-

To a solution of a suitable trifluoromethylated hemiacetal (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

A solution of the desired primary amine (1.1 eq) in DCM is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the ω-amino α,β-unsaturated ketone.

Step 2: Intramolecular Aza-Michael Cyclization.

-

To a solution of the ω-amino α,β-unsaturated ketone (1.0 eq) in tetrahydrofuran (THF, 0.1 M) is added a catalytic amount of a suitable base, such as potassium tert-butoxide (0.1 eq), at room temperature.

-

The reaction mixture is stirred for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-trifluoromethyl-substituted piperidine.

Trifluoromethylated Piperidines in Drug Discovery: Case Studies

The strategic application of the trifluoromethylated piperidine scaffold is evident in a number of approved drugs and promising clinical candidates across various therapeutic areas.

-

Pexidartinib (Turalio®): Approved by the FDA for the treatment of tenosynovial giant cell tumor, pexidartinib features a trifluoromethyl-substituted pyridine ring which is a precursor to a piperidine-like structure in its broader chemical scaffold.[6] The trifluoromethyl group is crucial for its activity as a tyrosine kinase inhibitor.[6]

-

Gemigliptin (Zemiglo®): This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, contains a trifluoromethylated pyrimidino-piperidine moiety. The CF3 group plays a key role in binding to the S2 extensive subsite of the DPP-4 enzyme, enhancing both potency and selectivity.[6]

-

Berotralstat (Orladeyo®): Approved for the prevention of hereditary angioedema attacks, berotralstat contains a trifluoromethyl group on a pyrazole ring that is attached to a piperidine-containing fragment.[6] This highlights the versatility of incorporating the CF3 group in complex molecular architectures that include the piperidine motif.

Future Perspectives and Conclusion

The journey of trifluoromethylated piperidines from a low-yield curiosity to a staple in the medicinal chemist's toolbox is a testament to the power of synthetic innovation. The development of catalytic and asymmetric methods has made these valuable scaffolds readily accessible, enabling their widespread use in drug discovery programs.

Looking ahead, the field will likely focus on the development of even more efficient and sustainable synthetic methods. The use of flow chemistry for safer handling of fluorinating reagents and the application of biocatalysis for highly selective transformations are promising avenues of research. The continued exploration of novel trifluoromethylated piperidine scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Mughal, E. U., et al. (2021). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. Bioorganic Chemistry, 115, 105215. [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Rioton, S. (2018). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

-

Mykhailiuk, P. K. (2019). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Chemistry – A European Journal, 25(51), 11848-11852. [Link]

-

Canet, J.-L., et al. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Synlett, 2008(9), 1305-1308. [Link]

-

Bull, J. A., et al. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

-

El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Wsól, A., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(16), 4949. [Link]

-

Wang, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]

-

Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Soloshonok, V. A., & Han, J. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(7), 6333. [Link]

-

Zhang, S., et al. (2021). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 19(35), 7577-7595. [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PubMed. [Link]

-

Bull, J. A., et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications, 57(49), 6031-6034. [Link]

-

Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]

-

Firth, J. D. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]

-

Wu, J., et al. (2020). Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate. [Link]

-

Koksch, B., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1574-1587. [Link]

-

Bar-Sinai, A., et al. (2022). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. ResearchGate. [Link]

-

Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650-10653. [Link]

-

Vasilev, A. A., & Zhdankin, V. V. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 63(23), 14366-14400. [Link]

-

Li, Y., et al. (2022). Copper(I)-Catalyzed Asymmetric Intermolecular [3+2] Cycloaddition of Azomethine Ylides with Isatin-derived Trifluoromethyl Acryl. ChemRxiv. [Link]

-

Liu, G., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(2), 101373. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. researchgate.net [researchgate.net]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities of 3-Hydroxypiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 3-hydroxypiperidine moiety, a six-membered heterocyclic ring bearing a hydroxyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone in the design of a plethora of biologically active molecules. This technical guide provides an in-depth exploration of the diverse pharmacological activities of 3-hydroxypiperidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This guide is designed to serve as a comprehensive resource for researchers and drug development professionals navigating the promising landscape of these versatile compounds.

Inhibition of α-Glucosidase: A Target for Diabetes Management

The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, is a key therapeutic strategy for managing type 2 diabetes. By slowing carbohydrate digestion, α-glucosidase inhibitors effectively blunt postprandial hyperglycemia. A notable class of α-glucosidase inhibitors is the dihydrofuro[3,2-b]piperidine derivatives, which are structurally related to 3-hydroxypiperidine.

Mechanism of Action and Structure-Activity Relationship (SAR)

Dihydrofuro[3,2-b]piperidine derivatives, considered as iminosugar mimics, act as competitive inhibitors of α-glucosidase.[1] The piperidine ring, with its hydroxyl and other substituents, mimics the structure of the natural carbohydrate substrate, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of dietary carbohydrates.

The structure-activity relationship of these compounds reveals several key features that govern their inhibitory potency:

-

Stereochemistry: The stereochemical configuration of the hydroxyl groups on the piperidine ring significantly influences inhibitory activity. Alterations in the chiral centers can markedly impact the binding affinity to the enzyme's active site.[2]

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency. For instance, L-arabino-configured derivatives with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group exhibit exceptionally potent α-glucosidase inhibition, with IC50 values in the nanomolar range.[2]

-

Fused Ring System: The presence of a locked, fused ring system, as seen in dihydrofuro[3,2-b]piperidines, can enhance inhibitory activity by providing a more rigid and conformationally constrained scaffold for optimal interaction with the enzyme.[2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines a common method for evaluating the α-glucosidase inhibitory activity of 3-hydroxypiperidine derivatives.[3]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (3-hydroxypiperidine derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the α-glucosidase solution to each well containing the test compound and incubate.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Diagram of the α-Glucosidase Inhibition Assay Workflow:

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Dopamine D4 Receptor Agonism: Implications for Neurological Disorders

The dopamine D4 receptor is implicated in various neurological and psychiatric conditions, and the development of selective D4 receptor ligands is an active area of research. 3-Aryl piperidine derivatives have been identified as potent and efficacious human dopamine D4 agonists. [4]

Mechanism of Action and Structure-Activity Relationship (SAR)

These 3-hydroxypiperidine-based compounds act as agonists at the D4 receptor, mimicking the action of dopamine and stimulating downstream signaling pathways. The SAR of these agonists highlights the importance of:

-

The 3-Aryl Substituent: The nature and substitution pattern of the aryl group at the 3-position of the piperidine ring are critical for D4 receptor affinity and efficacy.

-

Fused Bicyclic Rings: The presence of 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings can enhance potency and efficacy. [4]* Nitrogen Substitution: The substituent on the piperidine nitrogen also influences the pharmacological profile of these compounds.

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This assay is used to determine the affinity of a test compound for the dopamine D4 receptor. [5] Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

Radioligand (e.g., [³H]spiperone or [³H]clozapine)

-

Test compounds

-

Non-specific binding agent (e.g., a high concentration of an unlabeled D4 ligand)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, incubate the D4 receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled D4 ligand.

-

Incubate the plate at a controlled temperature.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) to determine its affinity for the D4 receptor.

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Antiviral Activity: Targeting Influenza Virus

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents with novel mechanisms of action. Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. [6]

Mechanism of Action and Structure-Activity Relationship (SAR)

Certain piperidine-based compounds interfere with an early to middle stage of the influenza virus replication cycle. [2][6]The precise molecular target can vary, with some derivatives inhibiting the viral hemagglutinin (HA) protein, which is crucial for viral entry into host cells.

SAR studies have revealed that:

-

Linkage: An ether linkage between a quinoline moiety and the piperidine ring can be critical for inhibitory activity. [6]* Substituents on Piperidine: The nature of the substituent on the piperidine ring, such as a carbamate group, can significantly enhance antiviral potency. [6]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of the influenza virus in cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test compounds

-

Cell culture medium

-

Agarose or Avicel overlay

-

Crystal violet or immunostaining reagents

Procedure:

-

Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the influenza virus and the test compounds.

-

Infect the MDCK cell monolayers with the virus in the presence or absence of the test compounds.

-

After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

-

Incubate the plates for several days to allow for the formation of plaques (zones of cell death caused by viral replication).

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction in the presence of the test compound compared to the untreated control.

Anticancer Potential: A Multifaceted Approach

The 3-hydroxypiperidine scaffold is also present in compounds with promising anticancer activity. These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action and Structure-Activity Relationship (SAR)

One emerging class of anticancer agents is the hydroxypiperidine-substituted thiosemicarbazones. These compounds have shown potent activity against lung cancer cells. [4]Their proposed mechanism of action involves the inhibition of carbonic anhydrase isoforms (hCA I and hCA II), which are involved in regulating pH homeostasis in cancer cells, and other key kinases like VEGFR-2 and BRAF that are crucial for tumor angiogenesis and proliferation. [4] SAR studies of these derivatives have indicated that:

-

Thiosemicarbazone Moiety: This functional group is crucial for the anticancer and enzyme inhibitory activity.

-

Aromatic Substitution: The substitution pattern on the aromatic ring of the thiosemicarbazone moiety significantly impacts cytotoxicity and selectivity. For example, a 2,3-dichlorophenyl substituent has been shown to confer high potency and selectivity against lung cancer cells. [4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [7][8] Materials:

-

Cancer cell lines (e.g., A549 lung cancer cells)

-

Normal cell lines (for cytotoxicity comparison)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.

Diagram of the MTT Assay Workflow:

Caption: Workflow for the MTT cell viability assay.

Conclusion

The 3-hydroxypiperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, targeting a diverse array of enzymes and receptors implicated in a wide range of diseases. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental methodologies for their evaluation, provide a solid foundation for the rational design of future drug candidates. As our understanding of the molecular basis of disease deepens, the versatility of the 3-hydroxypiperidine motif will undoubtedly continue to be leveraged in the pursuit of innovative and effective medicines.

References

-

Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Sci Rep. 2025;In press.

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. 2023.

-

MTT assay protocol. Abcam.

-

Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorg Med Chem Lett. 2015;25(19):4142-4146.

-

Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorg Med Chem. 2016;24(16):3842-3848.

-

Major Depressive Disorder and Kappa Opioid Receptor Antagonists. Curr Neuropharmacol. 2017;15(1):43-54.

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Org Biomol Chem. 2014;12(40):8048-8060.

-

Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules. 2024;29(5):1179.

-

Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules. 2024;29(5):1179.

-

Effectiveness of analogs of the kappa opioid receptor antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3, 4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3, 4-tetrahydro-3-isoquinolinecarboxamide (JDTic) to reduce U50,488-induced diuresis and stress-induced cocaine reinstatement in rats. J Pharmacol Exp Ther. 2011;336(1):241-250.

-

Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorg Med Chem. 2016;24(16):3842-3848.

-

Radioligand Binding Assay. Gifford Bioscience.

-

Radioligand Binding Assay. Creative Bioarray.

-

In vitro α-glucosidase inhibitory assay. protocols.io.

-

Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Bioorg Med Chem Lett. 2019;29(21):126661.

-

A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.

-

Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neurosci Lett. 1997;229(2):130-134.

-

Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase. J Neurosci. 2007;27(41):11058-11066.

-

GTPγS Binding Assay. Creative Bioarray.

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods Mol Biol. 2011;746:145-157.

-

(S)-3-Hydroxypiperidine hydrochloride. Chem-Impex.

-

GTP binding assay. Revvity.

-

Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Transl Psychiatry. 2017;7(10):e1254.

-

3-Hydroxypiperidine. ChemicalBook.

-

3-Hydroxypiperidine. Sigma-Aldrich.

-

Small Molecule Inhibitors of Influenza Virus Entry. Viruses. 2021;13(6):1154.

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

-

Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). J Med Chem. 1986;29(10):1969-1974.

-

Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Front Pharmacol. 2021;12:691236.

-

Structurally Diverse Stilbenoids as Potent α-Glucosidase Inhibitors with Antidiabetic Effect from Morus alba. J Agric Food Chem. 2024;72(34):14565-14575.

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. 2018;23(12):3273.

-

Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Med Chem Lett. 2022;13(7):1142-1149.

-

Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. Molecules. 2024;29(11):2578.

-

Inhibitors of influenza viral entry. Google Patents.

-

Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub.

-

Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket. Nat Commun. 2024;15(1):239.

Sources

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP4054551A4 - Inhibitors of influenza viral entry - Google Patents [patents.google.com]

- 6. Effectiveness of analogs of the kappa opioid receptor antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3, 4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3, 4-tetrahydro-3-isoquinolinecarboxamide (JDTic) to reduce U50,488-induced diuresis and stress-induced cocaine reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Piperidines: Strategic Building Blocks in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a dominant scaffold in pharmaceuticals, renowned for its favorable metabolic stability and versatile physicochemical properties.[1][2] The introduction of stereocenters into this privileged structure gives rise to chiral piperidines, unlocking the ability to fine-tune molecular interactions with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[3][4] This guide offers an in-depth exploration of chiral piperidines as indispensable building blocks in medicinal chemistry. It details robust synthetic strategies for accessing stereochemically pure piperidines, examines their impact on drug properties through illustrative case studies, and provides detailed, field-tested experimental protocols for their synthesis and application.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine motif is one of the most frequently encountered N-heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[5][6] Its prevalence stems from a combination of advantageous properties:

-

Structural Rigidity and 3D Shape: Unlike flat aromatic rings, the puckered, three-dimensional conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling complex and highly specific interactions within protein binding pockets.[2]

-

Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial salt-bridge interactions with biological targets.[1]

-

Metabolic Stability: The saturated nature of the piperidine ring generally confers greater resistance to metabolic degradation compared to its aromatic counterpart, pyridine.

The strategic incorporation of chirality transforms the piperidine scaffold from a mere structural component into a sophisticated tool for optimizing drug performance. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors.

The Chirality Imperative: How Stereochemistry Governs Pharmacological Activity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1] Therefore, the synthesis of enantiomerically pure compounds is a critical objective in modern drug development.